exo-5,6-Oxi-2,3-Norbornanedicarboxamide
Description
exo-5,6-Oxi-2,3-Norbornanedicarboxamide is a norbornane derivative characterized by an oxygen bridge (oxi) at the 5,6-positions and two carboxamide groups at the 2,3-positions. The exo configuration refers to the spatial orientation of substituents relative to the bicyclic norbornane skeleton. This compound’s rigid bicyclic framework and functional groups make it a subject of interest in materials science, pharmaceuticals, and synthetic chemistry, particularly for studying stereochemical effects and intermolecular interactions .
Properties
CAS No. |
85026-47-7 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.175 |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3(7-6(2)13-7)5(4)9(12)10-8/h2-7H,1H2,(H,10,11,12)/t2-,3+,4+,5-,6-,7+ |
InChI Key |
UJXPPCDJYRWSLC-GIDHVPLMSA-N |
SMILES |
C1C2C3C(C1C4C2O4)C(=O)NC3=O |
Synonyms |
(1aR,2R,2aS,5aR,6S,6aS)-Tetrahydro-1aH-2,6-methanooxireno[2,3-f]isoindole-3,5(4H,5aH)-dione |
Origin of Product |
United States |
Preparation Methods
The synthesis of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves several steps. One common synthetic route includes the reaction of norbornene with m-chloroperbenzoic acid (m-CPBA) to form the epoxide intermediate. This intermediate is then reacted with phthalimide under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
exo-5,6-Oxi-2,3-Norbornanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as or . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
exo-5,6-Oxi-2,3-Norbornanedicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in the synthesis of Lurasidone, it is relevant in pharmaceutical research and development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves its interaction with specific molecular targets and pathways. In the context of its role as an impurity in Lurasidone synthesis, it may interact with enzymes and receptors involved in the pharmacological effects of Lurasidone. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
N,N′-Ethylenebis(5,6-dibromo-2,3-norbornanedicarboximide)
- Structure: This compound shares the norbornane core but replaces the oxygen bridge with ethylene and introduces bromine atoms at the 5,6-positions. The carboxamide groups are replaced by carboximide moieties, enhancing thermal stability and halogenated reactivity .
exo-5,6-Dehydronorcantharidin
- Structure: Features a norbornane skeleton with a dehydrated lactone ring but lacks carboxamide groups. The absence of amide functionalities reduces hydrogen-bonding capacity, impacting solubility and molecular interactions .
- Stereochemical Analysis : Similar exo configuration but distinct electronic properties due to the lactone group, which may influence biological activity or material applications.
Endo vs. Exo Isomers
- Key Differentiation: The exo configuration in exo-5,6-Oxi-2,3-Norbornanedicarboxamide places substituents on the convex face of the norbornane skeleton, whereas endo isomers have substituents on the concave face. This spatial arrangement significantly affects NMR chemical shifts (e.g., C7 in ¹³C-NMR) and intermolecular interactions .
Physicochemical Properties
Solubility and Hydrogen Bonding
- This compound: The carboxamide groups act as hydrogen-bond donors/acceptors, enhancing solubility in polar solvents.
- N,N′-Ethylenebis(5,6-dibromo-2,3-norbornanedicarboximide): Bromine substitution increases hydrophobicity (log Kow >5) and reduces aqueous solubility, making it suitable for flame-retardant applications .
Thermal Stability
Spectroscopic Characteristics
NMR Chemical Shifts
- This compound: The exo configuration results in distinct ¹H-NMR signals for alkenyl protons. For example, in exo-cyclized products with 5-membered rings, alkenyl protons resonate at ~7.03 ppm, closely matching experimental data (6.91 ppm) .
- Endo Isomers : Endo-cyclized products exhibit downfield shifts (e.g., 7.58 ppm for 6-membered rings), highlighting stereochemical influences on NMR profiles .
IR and X-ray Spectroscopy
- Carboxamide groups in this compound show characteristic N-H stretches at ~3300 cm⁻¹. X-ray crystallography confirms the exo configuration, with bond angles and distances consistent with norbornane derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | log Kow | Solubility (Water) |
|---|---|---|---|---|---|
| This compound | C₉H₁₂N₂O₃ | 196.21 | Carboxamide, Oxi bridge | ~2.5 | Moderate |
| N,N′-Ethylenebis(5,6-dibromo-2,3-norbornanedicarboximide) | C₂₀H₂₀Br₄N₂O₄ | 672.0 | Carboximide, Br substituents | >5 | Low |
| exo-5,6-Dehydronorcantharidin | C₈H₁₀O₃ | 154.17 | Lactone | ~3.0 | Low |
Table 2: NMR Chemical Shifts of Alkenyl Protons
| Compound | Configuration | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|---|
| This compound | Exo-5 (5-membered) | 7.03 | 6.91 |
| Endo-6 (6-membered) | Endo | 7.58 | N/A |
| N,N′-Ethylenebis(5,6-dibromo-...) | Exo-5,6-dibromo | 6.39 | N/A |
Biological Activity
exo-5,6-Oxi-2,3-Norbornanedicarboxamide (CAS: 85026-47-7) is a bicyclic compound with potential biological activities that have garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological activity, supported by detailed data tables and case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₉H₉N₁O₃
- Molecular Weight : 179.17 g/mol
- Structure : The compound features a norbornane skeleton with oxime and carboxamide functional groups, influencing its reactivity and interaction with biological systems.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro.
- Table 1 summarizes the antimicrobial efficacy observed in various studies.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may have anticancer effects. In cell line assays, it has been shown to induce apoptosis in cancer cells.
- Table 2 presents findings from cell viability assays.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of clinically relevant pathogens. The study revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Cell Line Analysis
A series of experiments were conducted using various human cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent response in cell viability, with significant reductions observed at concentrations above 10 µM.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
